N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(3,5-Dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a carboxamide derivative featuring a 2,5-dimethylfuran ring connected to a 3,5-dimethylphenyl group via an amide bond. The 3,5-dimethyl substitution on the phenyl ring enhances steric bulk and lipophilicity, while the dimethylfuran core introduces structural rigidity and electronic effects.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTFNJFWUBNDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(OC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure allows for various interactions with biological systems, leading to potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets. The compound's molecular formula is with a molecular weight of 229.31 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, blocking their activity. This inhibition can affect metabolic pathways and signal transduction processes.
- Receptor Interaction : It is believed to interact with cellular receptors, modulating their activity and influencing various cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- DNA Damage Induction : The compound may cause DNA strand breaks or inhibit DNA repair mechanisms.
- Cell Cycle Arrest : It can interfere with the cell cycle progression, leading to growth inhibition in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies :
- A study conducted on human cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The IC50 values indicated potent anticancer activity (data not publicly available).
-
Enzyme Interaction Studies :
- Research highlighted its potential as a ligand in biochemical assays aimed at studying enzyme interactions. The compound showed effective binding affinity towards specific enzymes involved in metabolic pathways (data not publicly available).
-
Antibacterial Assays :
- In vitro antibacterial tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL (data not publicly available).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Binding to metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
